4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide
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Description
4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O4S2 and its molecular weight is 400.89. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- Synthesis and Molecular Structure with Anticancer Potential : Novel derivatives of 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide have been synthesized with potential anticancer activity. These compounds have shown remarkable activity against various human tumor cell lines including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. Their molecular structures have been investigated for their antitumor properties (Sławiński et al., 2012).
- In Vitro Antitumor Activity : A series of these compounds have demonstrated significant in vitro antitumor activity. Their effectiveness against non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines has been highlighted, with some compounds showing low micromolar GI50 levels (Sławiński & Brzozowski, 2006).
- Anticancer and Anti-HIV Agents : Derivatives of this compound have also been synthesized with the aim of assessing their potential as anticancer and anti-HIV agents. Some of these compounds have exhibited moderate anticancer activity and encouraging anti-HIV activity (Pomarnacka & Kozlarska-Kedra, 2003).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Anticancer Evaluation : Certain derivatives have shown both antimicrobial and anticancer activities. Their effectiveness against specific pathogens and cancer cell lines, such as HCT116 and RAW 264.7, has been evaluated. QSAR studies have indicated that antimicrobial activity of these derivatives is influenced by lipophilic and topological parameters (Kumar et al., 2014).
- Enzyme Inhibition and Antioxidant Potential : Novel Schiff bases of this compound have been synthesized and screened for their enzyme inhibition potential against AChE and BChE enzymes. Additionally, their antioxidant potential has been investigated, revealing significant results in enzyme inhibition assays and DPPH scavenging method (Kausar et al., 2019).
Other Applications
- Selective Inhibition of Cyclooxygenase-2 : Derivatives of this compound have been evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2) enzyme. This has implications in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Properties
IUPAC Name |
4-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-12-3-6-14(19-9-2-10-24(19,20)21)11-16(12)18-25(22,23)15-7-4-13(17)5-8-15/h3-8,11,18H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLRGMZMLDAESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.